Chlorhydrate de guanfacine

Vue d'ensemble

Description

Guanfacine hydrochloride (also known as guanfacine HCl or guanfacine) is an antihypertensive drug and a central nervous system (CNS) stimulant. It is a derivative of the imidazoline class of compounds and acts as an agonist of the alpha-2A adrenergic receptor. Guanfacine hydrochloride is used to treat high blood pressure and attention-deficit/hyperactivity disorder (ADHD).

Applications De Recherche Scientifique

Traitement du trouble déficitaire de l'attention avec hyperactivité (TDAH) chez les adultes

Le chlorhydrate de guanfacine a été évalué pour son efficacité dans le traitement du TDAH chez les adultes. Il s'agit d'un médicament non psychostimulant pour le TDAH qui est un agoniste sélectif des récepteurs α2A-adrénergiques . On pense que les effets bénéfiques de la guanfacine sont attribués au renforcement des connexions du réseau cortical préfrontal, qui régulent l'attention, les émotions et le comportement via l'activité au niveau des récepteurs α2A post-synaptiques . Les données actuelles sur l'efficacité et l'innocuité du this compound suggèrent qu'il s'agit d'une option de traitement efficace en monothérapie pour les adultes atteints de TDAH .

Amélioration des scores ADHD-RS

Les scores ADHD-RS (total, sous-échelle de l'inattention et sous-échelle de l'hyperactivité-impulsivité), les scores totaux du questionnaire sur la qualité de vie des adultes atteints de TDAH et le fonctionnement exécutif ont montré une amélioration significative chez les participants à l'essai en double aveugle et chez les nouveaux participants inscrits au point final .

Métabolisme et interaction médicamenteuse

Dans le plasma, la guanfacine est liée à environ 70 % aux protéines plasmatiques . La guanfacine est principalement métabolisée par les enzymes microsomales du cytochrome p450 (CYP) 3A4 hépatique, et l'exposition à la guanfacine peut être augmentée par l'utilisation simultanée d'inhibiteurs du CYP 3A4 .

Sécurité et efficacité à long terme chez les adultes atteints de TDAH

Mécanisme D'action

Target of Action

Guanfacine hydrochloride primarily targets the alpha-2A adrenergic receptors in the brain . These receptors play a crucial role in regulating neurotransmission and maintaining homeostasis in the central nervous system .

Mode of Action

Guanfacine hydrochloride acts as an agonist at the alpha-2A adrenergic receptors . By stimulating these receptors, guanfacine hydrochloride reduces sympathetic nerve impulses from the vasomotor center to the heart and blood vessels . This interaction results in a decrease in peripheral vascular resistance and a reduction in heart rate .

Biochemical Pathways

The biochemical pathways affected by guanfacine hydrochloride involve the sympathetic nervous system and the vasomotor center located in the medulla oblongata of the brain . The stimulation of alpha-2A adrenergic receptors by guanfacine hydrochloride reduces sympathetic outflow, leading to a decrease in vasomotor tone and heart rate .

Pharmacokinetics

The pharmacokinetics of guanfacine hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). Guanfacine hydrochloride is orally active, and its bioavailability ranges from 80% to 100% . It is metabolized primarily by the cytochrome P450 3A4 enzyme . Most of the dose is metabolized and excreted in the urine, with approximately 30% excreted as unchanged drug .

Result of Action

The molecular and cellular effects of guanfacine hydrochloride’s action include a reduction in sympathetic nerve impulses, leading to decreased sympathetic outflow . This results in a decrease in peripheral vascular resistance and heart rate . At the cellular level, guanfacine hydrochloride enhances the density of neuronal dendrites, modulates the expression of synaptic and cytoskeletal proteins in prefrontal cortical neurons, and may improve hypobaric hypoxia-induced prefrontal cortical dysfunctions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of guanfacine hydrochloride. For instance, prenatal, perinatal, and postnatal difficulties, psychological adversities, exposure to chemical contaminants, or iron deficiency can increase the probability of developing attention deficit hyperactivity disorder (ADHD), a condition for which guanfacine hydrochloride is often prescribed . Furthermore, the age of the patient can influence the exposure to guanfacine, with higher exposure observed in children (6 to 12 years of age) compared with adolescents (13 to 17 years of age) .

Safety and Hazards

Guanfacine hydrochloride is a potent antihypertensive drug . Adverse effects associated with therapeutic use include somnolence, hypotension, fatigue, dizziness, lethargy, nausea, dry mouth . Serious adverse reactions include hypotension, bradycardia, syncope, sedation, somnolence, and cardiac conduction abnormalities .

Orientations Futures

Guanfacine hydrochloride is used to treat high blood pressure and attention deficit hyperactivity disorder (ADHD) . It is sometimes given with other blood pressure medications . The Intuniv brand of guanfacine is used to treat ADHD . The exact way that guanfacine works to treat ADHD is unknown . Guanfacine is thought to affect receptors in the parts of the brain that lead to strengthening working memory, reducing distraction, and improving attention and impulse control . Guanfacine may help lessen ADHD symptoms such as being disruptive, inattentive, hyperactive, impulsive, and arguing with adults or losing one’s temper .

Analyse Biochimique

Biochemical Properties

Guanfacine hydrochloride interacts with the alpha-2A adrenergic receptor . By stimulating these receptors, it reduces the effects of the sympathetic nervous system on the heart and circulatory system . The main metabolic pathway of guanfacine is monooxidation on the dichlorobenzyl moiety, followed by glucuronidation or sulfation .

Cellular Effects

Guanfacine hydrochloride influences cell function by reducing the effects of the sympathetic nervous system. It decreases sympathetic nerve activity, which can influence various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

Guanfacine hydrochloride exerts its effects at the molecular level by activating α2A-adrenergic receptors in the brain, thereby decreasing sympathetic nervous system activity . It is unclear how this translates to the treatment of ADHD .

Temporal Effects in Laboratory Settings

The effects of guanfacine hydrochloride change over time in laboratory settings. It has a long duration of action as it is given once daily . There are no major safety concerns during long-term administration .

Dosage Effects in Animal Models

In animal models, the effects of guanfacine hydrochloride vary with different dosages . It has been shown to improve sustained attention and reduce overactivity and impulsiveness in an animal model of ADHD .

Metabolic Pathways

Guanfacine hydrochloride is involved in metabolic pathways that include monooxidation on the dichlorobenzyl moiety, followed by glucuronidation or sulfation . It is metabolized by CYP3A4 .

Transport and Distribution

Guanfacine hydrochloride is transported and distributed within cells and tissues. It is approximately 70% protein-bound in serum . It is eliminated in the urine in patients with normal renal function .

Propriétés

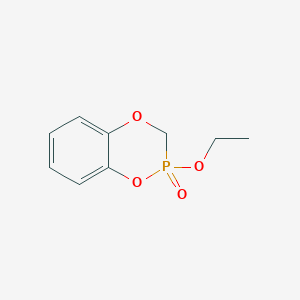

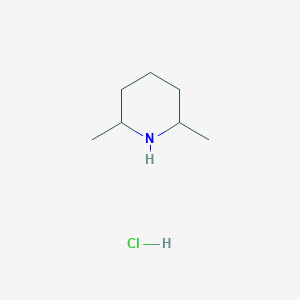

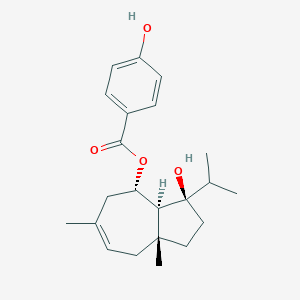

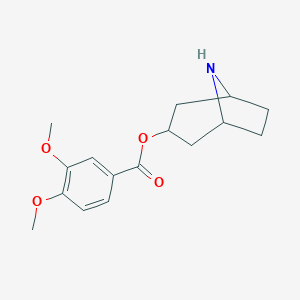

IUPAC Name |

N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N3O.ClH/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13;/h1-3H,4H2,(H4,12,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFYECXYGUIODH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29110-47-2 (Parent) | |

| Record name | Guanfacine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2045157 | |

| Record name | Guanfacine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29110-48-3, 29110-47-2 | |

| Record name | Guanfacine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29110-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanfacine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | guanfacine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Guanfacine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(aminoiminomethyl)-2,6-dichlorophenylacetamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANFACINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PML56A160O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

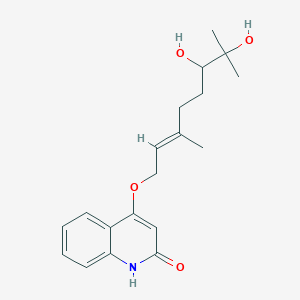

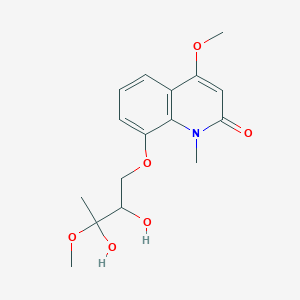

![[(6S,9S,12R,13S,14S,19S,22S,23S,25R)-10,12,13,14,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate](/img/structure/B94.png)